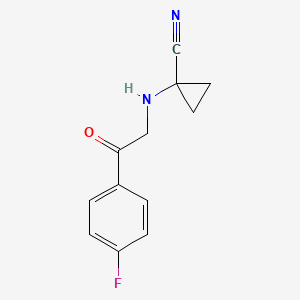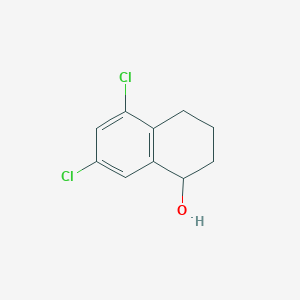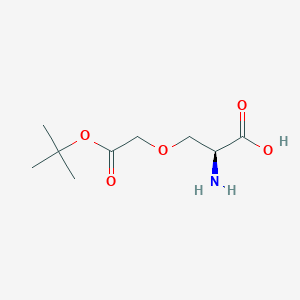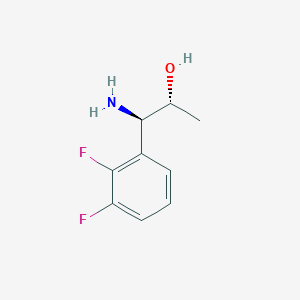
Ropivacaine Imidazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropivacaine Impurity F (EP): is a specific impurity associated with the local anesthetic drug ropivacaine. Ropivacaine is widely used in medical practice for its anesthetic properties, particularly in surgical anesthesia and pain management. Impurities like Ropivacaine Impurity F are critical for quality control and regulatory compliance, ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ropivacaine Impurity F involves a series of chemical reactions. One method includes the reaction of 2,6-dimethylaniline with Vilsmeier-Haack reagent, followed by further purification steps . Another method involves the hydrodehalogenation of 2-butyl-4-chloro-5-formylimidazole in the presence of palladium as a catalyst .
Industrial Production Methods: In an industrial setting, the production of Ropivacaine Impurity F typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like refluxing in ethanol, cooling, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ropivacaine Impurity F undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide.
Reduction: Using palladium-catalyzed hydrodehalogenation.
Substitution: Involving Vilsmeier-Haack reagent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide at elevated temperatures.
Reduction: Palladium as a catalyst under controlled conditions.
Substitution: Vilsmeier-Haack reagent under mild conditions.
Major Products Formed: The major products formed from these reactions include various intermediates and the final impurity compound, which is then purified to achieve the desired quality and purity .
Scientific Research Applications
Chemistry: Ropivacaine Impurity F is used as a reference standard in analytical chemistry to ensure the quality and consistency of ropivacaine formulations .
Biology: In biological research, this impurity helps in studying the metabolic pathways and degradation products of ropivacaine .
Medicine: In the medical field, understanding impurities like Ropivacaine Impurity F is crucial for developing safer and more effective anesthetic drugs .
Industry: Industrially, it is used in the quality control processes of pharmaceutical manufacturing to comply with regulatory standards .
Mechanism of Action
Ropivacaine Impurity F, like its parent compound ropivacaine, is believed to exert its effects by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . The molecular targets include sodium ion channels in nerve fibers, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
Bupivacaine: Another long-acting amide local anesthetic with similar properties but higher cardiotoxicity.
Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.
Mepivacaine: Similar to ropivacaine but with different pharmacokinetic properties.
Uniqueness: Ropivacaine Impurity F is unique due to its specific structure and the role it plays in the quality control of ropivacaine. Unlike other impurities, it is specifically monitored to ensure the safety and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C17H24N2O/c1-12-8-7-9-13(2)15(12)19-16(20)14-10-5-6-11-18(14)17(19,3)4/h7-9,14H,5-6,10-11H2,1-4H3/t14-/m0/s1 |
InChI Key |
NUYZOLFAANQEDH-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)[C@@H]3CCCCN3C2(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3CCCCN3C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)

